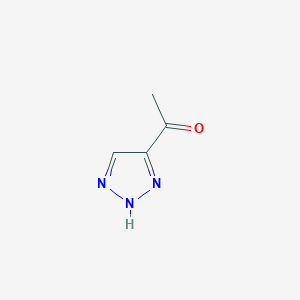
1-(1H-1,2,3-Triazol-4-yl)ethanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “1-(1H-1,2,3-Triazol-4-yl)ethanone” has been reported in the literature. For instance, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized, and screened for their in vitro cytotoxic activity . Another study reported the synthesis of functionalized 1H-1,2,3-triazole-4-carbonitriles from available precursors .
Aplicaciones Científicas De Investigación
Synthesis and Characterization :
- A compound synthesized from 1-(1H-1,2,3-Triazol-4-yl)ethanone was characterized using various techniques such as IR, NMR, and MS studies. This compound showed thermal stability and was analyzed for its crystal structure using XRD and Hirshfeld surfaces computational method. Additionally, its cytotoxicity was evaluated, and molecular docking studies were conducted to understand its interaction with human serum albumin for potential biological applications (Govindhan et al., 2017).
Antimicrobial Activity :
- Novel derivatives of 1-(1H-1,2,3-Triazol-4-yl)ethanone were synthesized and evaluated for their antimicrobial activity. These compounds were characterized using NMR and Mass spectra. Their antimicrobial activity against various organisms was assessed, indicating potential applications in this area (Nagamani et al., 2018).
Drug Discovery and Design :
- The compound was utilized in the synthesis of acetic acids, which are promising building blocks for drug discovery. Methods like the Arndt–Eistert reaction and homologization through nucleophilic substitution were used in these syntheses (Pokhodylo et al., 2021).
Corrosion Inhibition :
- A synthesized derivative of 1-(1H-1,2,3-Triazol-4-yl)ethanone was investigated as a corrosion inhibitor for mild steel in a corrosive environment. Its efficiency was assessed through weight loss measurements and spectroscopy techniques. The inhibitor showed significant potential, with an inhibition efficiency of up to 95.10% (Jawad et al., 2020).
Catalysis and Green Chemistry :
- The compound was also used in eco-friendly microwave-assisted synthesis, demonstrating its utility in green chemistry applications. This method yielded a regioselective 1,2,3-triazole isomer, characterized by IR, NMR, MS spectral data, and X-ray diffraction (Said et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2H-triazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O/c1-3(8)4-2-5-7-6-4/h2H,1H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGPCWYKTKUKEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanone, 1-[2-(1-propynyl)phenyl]-(9CI)](/img/structure/B62755.png)



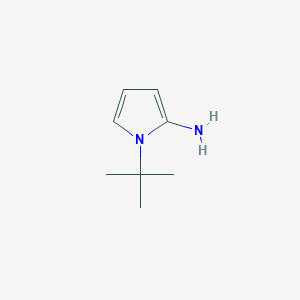
![Methyl (2R)-4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B62764.png)
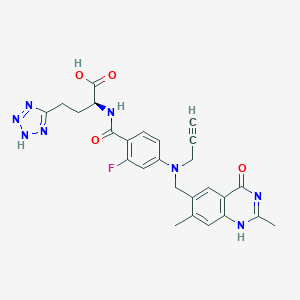

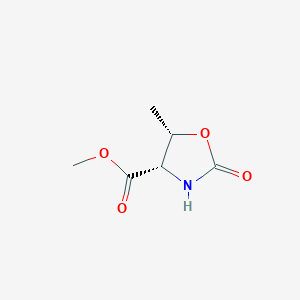
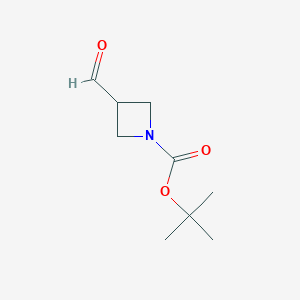
![2-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B62773.png)

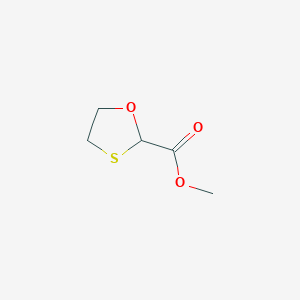
![Tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate](/img/structure/B62782.png)